

Introduction: The Strategic Value of the Indoline Scaffold

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Compound of Interest

Compound Name: 3-(Boc-aminomethyl)indoline

Cat. No.: B1438103

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The indoline ring system, a saturated analog of the ubiquitous indole, is a cornerstone heterocyclic motif in modern medicinal chemistry.[1][2] Its three-dimensional, non-planar structure offers distinct advantages in drug design, enabling the exploration of chemical space inaccessible to its aromatic counterpart. This departure from planarity often leads to improved physicochemical properties, such as enhanced solubility and metabolic stability, which are critical for successful drug development.[1] **3-(Boc-aminomethyl)indoline** (CAS No. 1000932-73-9) emerges as a particularly valuable building block within this chemical class.[3] It strategically combines the indoline core with a primary amine masked by the acid-labile tert-butoxycarbonyl (Boc) protecting group. This configuration provides a stable, versatile synthon for researchers, allowing for selective chemical modifications at the indoline nitrogen or aromatic ring before revealing the reactive aminomethyl side chain for further elaboration. This guide provides an in-depth examination of the physicochemical properties, synthesis, reactivity, and analytical characterization of **3-(Boc-aminomethyl)indoline**, offering field-proven insights for its effective application in the synthesis of novel therapeutic agents.

PART 1: Core Physicochemical Characteristics

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in synthesis and drug formulation. While extensive experimental data for **3-(Boc-aminomethyl)indoline** is not broadly published, we can consolidate known data and provide expert-driven estimations based on its structural analogues.

Table 1: Physicochemical and Computed Properties of **3-(Boc-aminomethyl)indoline**

Property	Value	Source / Comment
CAS Number	1000932-73-9	[3]
Molecular Formula	C ₁₄ H ₂₀ N ₂ O ₂	[3][4]
Molecular Weight	248.32 g/mol	[3][4]
Appearance	Expected to be a white to off-white solid.	Based on similar Boc-protected amines.[5][6]
Solubility	Soluble in organic solvents (Methanol, Chloroform, DCM); slightly soluble in water.	Inferred from the properties of tert-butyl carbamate and the indoline core.[5][7]
XLogP3 (Estimated)	~1.6 - 2.0	Estimated based on the closely related N-Boc analog (tert-Butyl 3-(aminomethyl)indoline-1-carboxylate, XLogP3 = 1.6). The free N-H is expected to slightly increase polarity compared to the N-Boc version.[8]
Polar Surface Area (PSA)	~55.6 Å ²	Estimated based on the N-Boc analog. The primary amine and carbamate are the main contributors.[8]
Hydrogen Bond Donors	2 (Indoline N-H, Carbamate N-H)	Structural analysis.
Hydrogen Bond Acceptors	2 (Carbonyl Oxygen atoms)	Structural analysis.
Rotatable Bond Count	4	Structural analysis.[6]

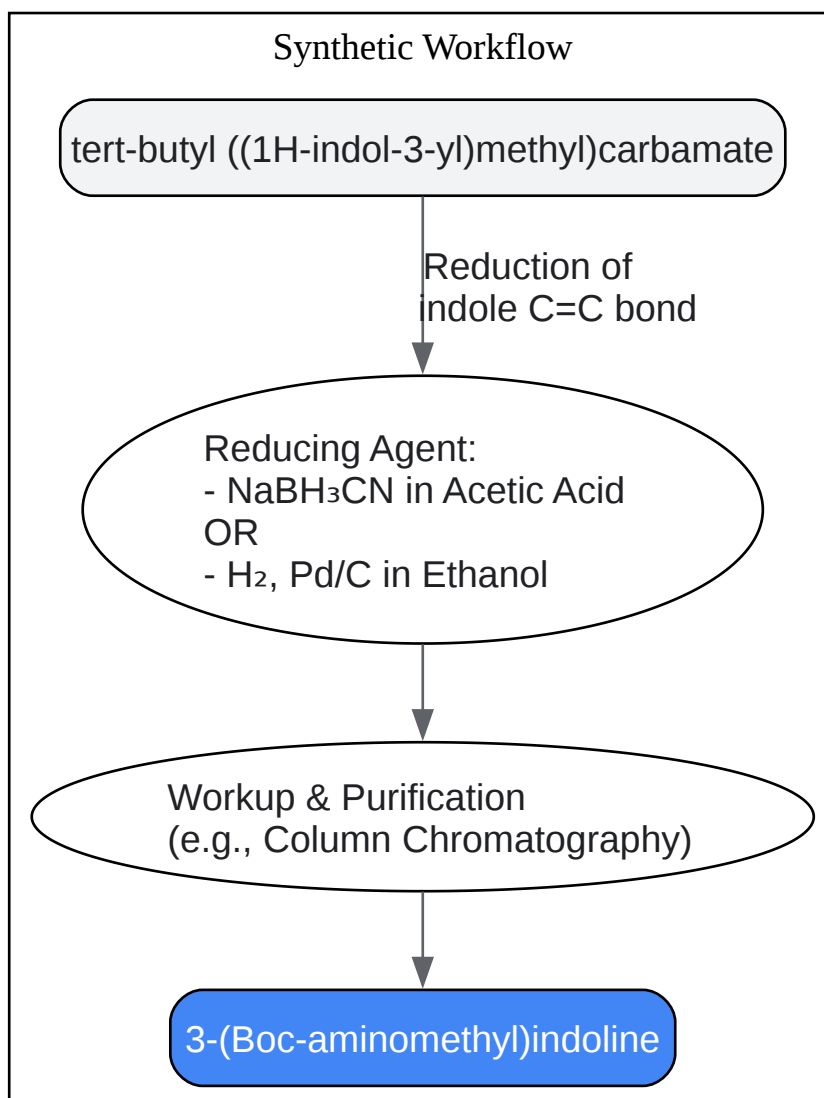
PART 2: Synthesis and Chemical Reactivity

The utility of **3-(Boc-aminomethyl)indoline** as a building block is defined by its synthesis and predictable reactivity.

Synthetic Strategy: From Indole to Indoline

A robust and common method for the synthesis of indolines is the chemical reduction of the corresponding indole precursor.^{[1][9]} In this case, the readily available tert-butyl ((1H-indol-3-yl)methyl)carbamate serves as the ideal starting material.

Causality of Experimental Choice: The selection of a reducing agent is critical. While powerful hydride reagents like LiAlH_4 could work, they are often unselective and can cleave the Boc group. A milder, more chemoselective reducing agent is preferred. Sodium cyanoborohydride (NaBH_3CN) in an acidic medium (like acetic acid) is an excellent choice because it selectively reduces the enamine-like double bond of the indole ring under conditions that are typically compatible with the acid-sensitive Boc group. Catalytic hydrogenation is another viable, clean alternative.



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Caption: Proposed synthetic route to **3-(Boc-aminomethyl)indoline**.

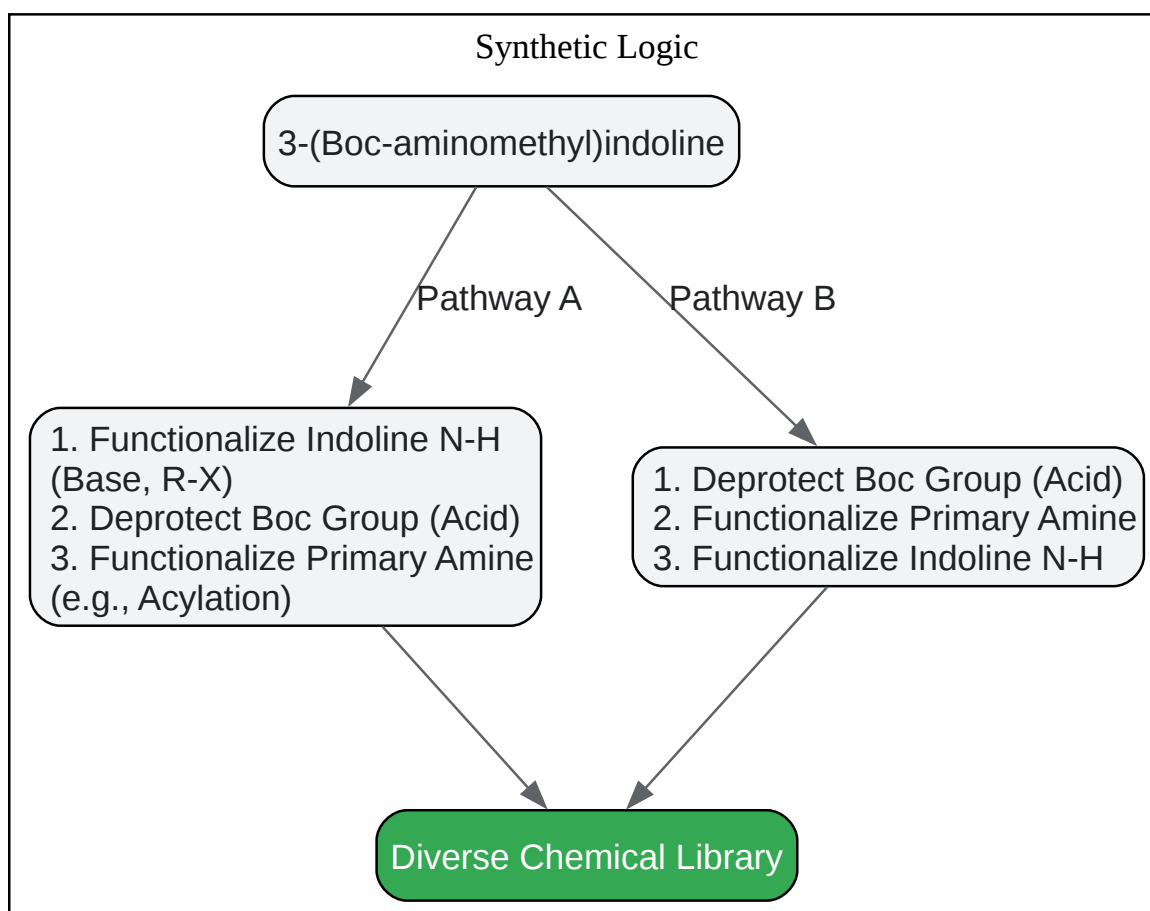
Reactivity Profile: A Multi-functional Scaffold

The molecule possesses three primary sites of reactivity, which can be addressed selectively.

- Indoline Nitrogen (N-H): This secondary amine is weakly basic and nucleophilic.^[1] It can undergo a variety of reactions such as N-alkylation, N-acylation, or arylation, allowing for the introduction of diverse substituents at the 1-position. This functionalization is typically

performed under basic conditions, which are fully compatible with the Boc protecting group.
[10]

- **Boc-Protected Amine:** The cornerstone of this reagent's utility is the Boc group's stability and predictable removal. It is stable to a wide range of basic, nucleophilic, and reductive conditions, making it orthogonal to many other protecting groups.[11][12] Deprotection is efficiently achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), which liberates the primary amine for subsequent coupling reactions (e.g., amide bond formation, reductive amination).[11][13]
- **Aromatic Ring:** The benzene portion of the indoline can undergo electrophilic aromatic substitution. While the saturated pyrrolidine ring deactivates it compared to indole, reactions like nitration or halogenation are still possible, typically occurring at the 5- or 7-position.



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Caption: Orthogonal synthetic strategies using the building block.

PART 3: Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of **3-(Boc-aminomethyl)indoline** before its use in synthesis.

Spectroscopic Signature (Predicted)

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals:
 - A singlet around 1.45 ppm (9H) for the tert-butyl protons of the Boc group.
 - A broad singlet for the indoline N-H proton.[\[14\]](#)
 - Multiplets in the aromatic region (approx. 6.6-7.2 ppm) for the four protons on the benzene ring.[\[14\]](#)
 - A series of multiplets for the protons at the C2 and C3 positions of the indoline ring and the adjacent CH_2 group of the aminomethyl side chain.
- ^{13}C NMR: The carbon spectrum would feature a prominent signal around 80 ppm for the quaternary carbon of the Boc group and a signal around 156 ppm for the carbamate carbonyl carbon.
- Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the carbamate and indoline amine (around $3300\text{-}3400\text{ cm}^{-1}$), C-H stretching ($2850\text{-}3000\text{ cm}^{-1}$), and a strong C=O stretch for the Boc carbonyl group (around $1680\text{-}1700\text{ cm}^{-1}$).

Quality Control Protocol: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of this compound. The indoline core provides a sufficient chromophore for detection at wavelengths around 210 nm or 254 nm.[\[15\]](#)

Step-by-Step HPLC Protocol:

- Sample Preparation:
 - Accurately weigh approximately 1.0 mg of the **3-(Boc-aminomethyl)indoline** sample.
 - Dissolve the sample in 1.0 mL of a 50:50 mixture of acetonitrile and water (or methanol/water) to create a stock solution of ~1 mg/mL.
 - Further dilute the stock solution as needed to fall within the linear range of the detector.
 - Filter the final solution through a 0.45 µm syringe filter before injection.
- Chromatographic Conditions:
 - Instrument: Standard HPLC system with a UV-Vis detector.
 - Column: C18 reverse-phase column (e.g., Phenomenex, Agilent, Waters), typically 4.6 mm x 150 mm, 5 µm particle size.[\[15\]](#)[\[16\]](#)
 - Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid. (The acid improves peak shape).
 - Mobile Phase B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid.
 - Gradient: A typical gradient would be:
 - 0-2 min: 10% B
 - 2-15 min: 10% to 90% B
 - 15-17 min: 90% B
 - 17-18 min: 90% to 10% B
 - 18-25 min: 10% B (re-equilibration)
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 25 °C.[\[15\]](#)

- Detection Wavelength: 210 nm.[15]
- Injection Volume: 10 μ L.[15]
- Data Analysis:
 - Integrate the peaks in the resulting chromatogram.
 - Calculate the purity of the main peak using the area percent method. The system is considered self-validating if the peak shape is symmetrical and resolution from impurities is adequate.

PART 4: Applications in Drug Development

The indoline scaffold is a "privileged" structure, appearing in numerous approved drugs and clinical candidates.[1][17] **3-(Boc-aminomethyl)indoline** serves as a key entry point for creating novel derivatives for various therapeutic targets.

- Oncology: Many kinase inhibitors and agents targeting DNA topoisomerase feature indole or indoline cores.[17][18] The aminomethyl side chain can be elaborated into pharmacophores that interact with the hinge region of kinases or other key active site residues.
- Infectious Diseases: The indoline framework is present in compounds with antibacterial and antiviral activities.[19] The ability to easily diversify the molecule allows for the rapid generation of libraries to screen against resistant pathogens.
- Central Nervous System (CNS) Disorders: The three-dimensional nature of the indoline scaffold is well-suited for targeting CNS receptors and enzymes. Derivatives have been explored for conditions like Alzheimer's disease and depression.[17]

By providing two distinct points for chemical modification—the indoline nitrogen and the deprotected primary amine—**3-(Boc-aminomethyl)indoline** empowers medicinal chemists to systematically perform structure-activity relationship (SAR) studies and optimize compounds for potency, selectivity, and pharmacokinetic properties.

Conclusion

3-(Boc-aminomethyl)indoline is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. Its well-defined reactivity, anchored by the stable yet readily cleavable Boc group, provides a reliable and versatile platform for synthesizing complex molecular architectures. A comprehensive understanding of its physicochemical properties and analytical profiles, as detailed in this guide, ensures its effective and reproducible application in the laboratory. As the demand for novel therapeutics with improved properties continues to grow, the strategic use of such well-designed building blocks will remain paramount to the success of medicinal chemistry campaigns.

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